molecular formula C14H19N3O3 B2576933 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2097917-15-0

2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

カタログ番号: B2576933
CAS番号: 2097917-15-0
分子量: 277.324
InChIキー: YPZXBZMNVDIEHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a cyclopenta[c]pyridazin-3(5H)-one core fused with a cyclopentane ring, imparting structural rigidity. At the 2-position, it bears a 1-morpholino-1-oxopropan-2-yl substituent, which introduces a polar, nitrogen-containing heterocycle (morpholine) linked via a ketone-propan-2-yl chain. This moiety is often incorporated to enhance solubility and modulate pharmacokinetic properties in medicinal chemistry contexts.

特性

IUPAC Name

2-(1-morpholin-4-yl-1-oxopropan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(14(19)16-5-7-20-8-6-16)17-13(18)9-11-3-2-4-12(11)15-17/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZXBZMNVDIEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one belongs to a class of morpholine derivatives, which have shown significant potential in various biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_2

This structure features a morpholine ring, which is known for its role in enhancing bioactivity through interactions with biological targets.

Morpholine derivatives, including the compound , exhibit a variety of mechanisms that contribute to their biological activity:

  • Receptor Modulation : These compounds often interact with neurotransmitter receptors, influencing pathways involved in mood regulation and neurodegenerative diseases.
  • Enzyme Inhibition : They can inhibit key enzymes involved in disease pathology, such as those related to cancer and neurodegeneration.
  • Cell Signaling Pathways : The compound may modulate signaling pathways that are crucial for cell survival and proliferation.

Neuropharmacological Effects

Research indicates that morpholine-containing compounds can effectively target receptors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance:

  • Alzheimer's Disease : Morpholine derivatives have been shown to inhibit beta-secretase (BACE-1), an enzyme critical for amyloid-beta peptide production, a hallmark of Alzheimer's pathology. In vitro studies demonstrated that certain morpholine derivatives reduced Aβ42 levels significantly, suggesting potential therapeutic effects against Alzheimer's disease .
CompoundActivityReference
Compound ABACE-1 Inhibitor
Compound BNeuroprotective

Anticancer Activity

The compound has also demonstrated potential as an anticancer agent. In preclinical studies, it has been associated with:

  • Inhibition of Focal Adhesion Kinases (FAK) : This inhibition can lead to reduced tumor growth and metastasis. Morpholine derivatives have been reported to interfere with the signaling pathways that promote cancer cell survival and proliferation .
ActivityMechanismReference
Tumor Growth InhibitionFAK Inhibition
Metastasis ReductionCell Motility Suppression

Case Studies

Several studies have highlighted the efficacy of morpholine derivatives in clinical settings:

  • Study on Neurodegeneration : A study explored the effects of a specific morpholine derivative on neuronal cell lines exposed to neurotoxic agents. Results indicated significant neuroprotection and reduced apoptosis rates compared to controls .
  • Cancer Treatment Trials : Clinical trials involving morpholine-based compounds showed promising results in reducing tumor size in patients with metastatic cancer when combined with standard chemotherapy regimens .

科学的研究の応用

Pharmacological Applications

  • Antitumor Activity :
    • Recent studies have indicated that compounds similar to 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one exhibit significant inhibitory effects on focal adhesion kinase (FAK) and Pyk2, both of which are implicated in cancer progression and metastasis. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Antiviral Properties :
    • The compound's structural analogs have been investigated for their antiviral properties, particularly against viruses such as influenza. The mechanism typically involves disruption of viral replication processes, making it a candidate for further exploration in antiviral drug development .
  • Neuroprotective Effects :
    • Preliminary research suggests that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. These effects are hypothesized to stem from the compound's ability to modulate signaling pathways involved in neuronal survival .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH). This inhibition can affect cellular proliferation and has implications for treating autoimmune diseases and certain cancers .
  • Molecular Docking Studies :
    • Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies have highlighted its potential as a lead compound for drug discovery .

Case Study 1: Antitumor Activity

A study conducted on a series of cyclopenta[c]pyridazine derivatives demonstrated their effectiveness in inhibiting FAK and Pyk2 activity in cancer cell lines. The results indicated a dose-dependent reduction in cell viability and migration, suggesting that these compounds could serve as effective agents in cancer treatment protocols.

Case Study 2: Antiviral Research

In antiviral research focusing on influenza viruses, derivatives similar to 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one were tested for their ability to inhibit viral replication. The most promising candidates showed subnanomolar inhibitory concentrations, indicating their potential as antiviral therapeutics .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Antitumor ActivityFAK/Pyk2 InhibitionSignificant reduction in tumor cell growth
Antiviral PropertiesInfluenza Virus InhibitionSubnanomolar MIC observed
Neuroprotective EffectsNeurodegenerative Disease TreatmentModulation of neuronal survival pathways
Enzyme InhibitionDHODH InhibitionImpact on cellular proliferation

類似化合物との比較

Comparison with Structurally Similar Pyridazinone Derivatives

Core Structural Differences

The target compound’s cyclopenta[c]pyridazinone core distinguishes it from simpler pyridazin-3(2H)-ones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one in ).

Substituent Analysis at the 2-Position

describes the synthesis of 2-substituted pyridazinones (e.g., 3a-3h) using alkyl/aryl halides. In contrast, the target compound’s 2-position substituent is a morpholino-propan-2-yl group. Key differences include:

Feature Target Compound Compounds 3a-3h ()
Substituent Type Morpholino-ketone-propan-2-yl Variable alkyl/aryl groups
Polarity High (due to morpholine and ketone) Lower (alkyl/aryl substituents)
Synthetic Complexity Higher (requires multi-step functionalization) Lower (direct alkylation)

The morpholino group in the target compound likely enhances water solubility and metabolic stability compared to non-polar substituents in 3a-3h, which may prioritize lipophilicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。